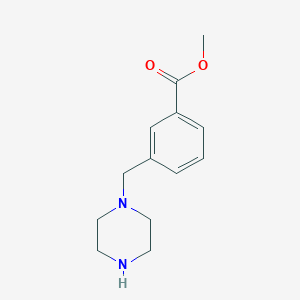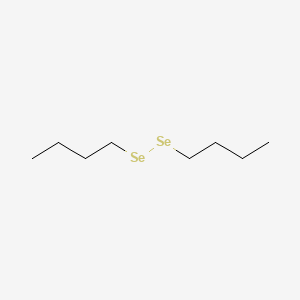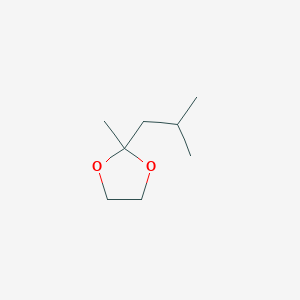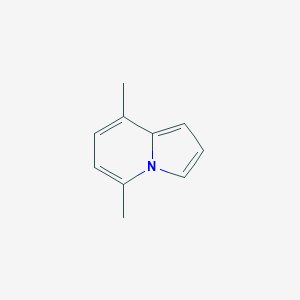![molecular formula C11H13NO3 B3049429 [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol CAS No. 206055-84-7](/img/structure/B3049429.png)
[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is an organic compound with the molecular formula C11H13NO3 It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using an appropriate acid catalyst to yield the isoxazole ring. Finally, reduction of the resulting compound with a suitable reducing agent, such as sodium borohydride, produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its isoxazole ring is a common motif in many biologically active compounds, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a potential lead compound for drug discovery .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole ring. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar isoxazole ring but with different substituents, leading to different chemical and biological properties.
4-Methoxyphenol: Although not an isoxazole, this compound shares the methoxyphenyl group and has been studied for its biological activities.
Uniqueness
What sets [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol apart is its combination of the isoxazole ring with a methoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
206055-84-7 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-5,10,13H,6-7H2,1H3 |
InChI-Schlüssel |
VLLYRDLFJWFLGB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)CO |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3049351.png)











